7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
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Overview
Description
7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chlorine atom at the 7th position and a nitrile group at the 1st position of the tetrahydronaphthalene ring system. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by the introduction of a nitrile group. One common method is the reaction of 1,2,3,4-tetrahydronaphthalene with chlorine gas in the presence of a catalyst such as iron(III) chloride to form 7-chloro-1,2,3,4-tetrahydronaphthalene. This intermediate is then reacted with a cyanide source, such as sodium cyanide, under appropriate conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-chloro-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: Formation of 7-chloro-1,2,3,4-tetrahydronaphthalene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The chlorine atom can also participate in halogen bonding, further modulating the compound’s biological effects. These interactions can affect various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks the chlorine and nitrile groups, making it less reactive.
7-Bromo-1,2,3,4-tetrahydronaphthalene-1-carbonitrile: Similar structure but with a bromine atom instead of chlorine.
1-Cyano-1,2,3,4-tetrahydronaphthalene: Lacks the chlorine atom, affecting its reactivity and applications.
Uniqueness
7-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-chloro-1,2,3,4-tetrahydronaphthalene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h4-6,9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCRWRSSCOMYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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